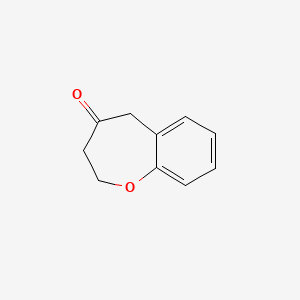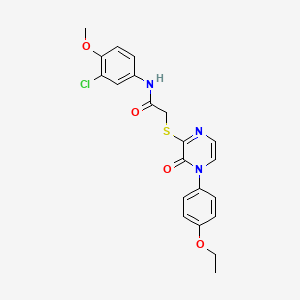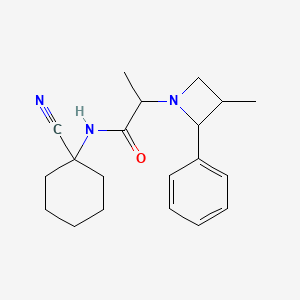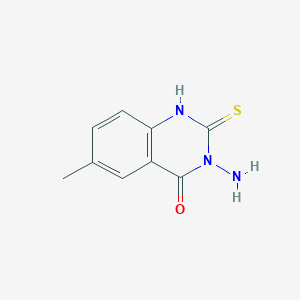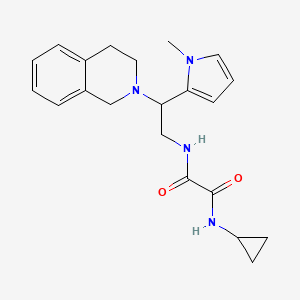
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a novel organic compound known for its unique structure and potential applications in various scientific domains. This compound integrates the structural motifs of cyclopropyl and oxalamide, paired with a dihydroisoquinoline ring, which contributes to its distinctive chemical and physical properties.
科学的研究の応用
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide has found its place in various research fields:
Chemistry: As a building block for the synthesis of more complex molecules, especially those with potential pharmaceutical applications.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide typically involves a multi-step organic synthesis process. The starting materials might include cyclopropylamine, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethylamine, and oxalic acid derivatives. The reaction conditions often require controlled temperatures, appropriate solvents like dichloromethane, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production might leverage continuous flow techniques to enhance yield and reduce reaction times. Automated synthesis machines equipped with precise control over temperature and mixing parameters could further streamline the process.
化学反応の分析
Types of Reactions
This compound can undergo several reactions:
Oxidation: Likely to affect the dihydroisoquinoline ring or the pyrrole ring, leading to the formation of ketones or other oxidized derivatives.
Reduction: Possible at the oxalamide functional group or the nitrogen-containing rings, resulting in amine derivatives.
Substitution: The cyclopropyl group and the pyrrole ring can undergo nucleophilic or electrophilic substitutions depending on the reagents and conditions used.
Common Reagents and Conditions
Reagents like potassium permanganate (KMnO4) for oxidation, lithium aluminium hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions are commonly employed. Conditions can range from mild to vigorous depending on the desired product and the specific reaction pathway.
Major Products Formed
Oxidation Products: Ketones or aldehydes from the oxidation of the nitrogen-containing rings.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Halogenated derivatives or other substituted forms of the original compound.
作用機序
The compound's effects are mediated by its interaction with specific molecular targets. The dihydroisoquinoline and pyrrole rings may bind to enzyme active sites or receptor proteins, altering their function. The cyclopropyl group, due to its strain and reactivity, can facilitate unique binding interactions or chemical transformations within biological systems.
類似化合物との比較
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is distinctive due to its combined structural motifs. Similar compounds include:
N1-cyclopropyl-N2-ethyloxalamide
N1-cyclopropyl-N2-(3,4-dihydroisoquinolin-2(1H)-yl)oxalamide
What sets it apart is the specific arrangement and functional groups, offering unique properties and applications that similar compounds might not exhibit.
This thorough overview should help you get to grips with this compound. Quite the tongue-twister, isn't it?
特性
IUPAC Name |
N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24-11-4-7-18(24)19(13-22-20(26)21(27)23-17-8-9-17)25-12-10-15-5-2-3-6-16(15)14-25/h2-7,11,17,19H,8-10,12-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIJGLTXURKACA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)
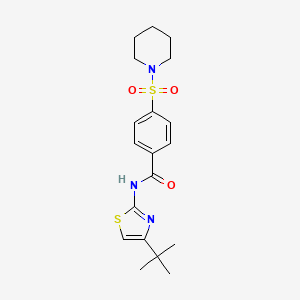
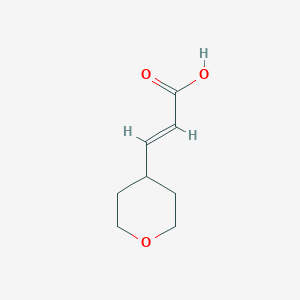
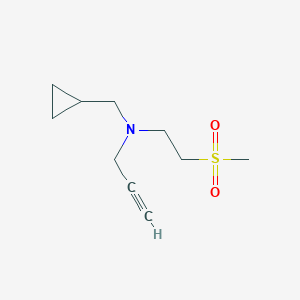
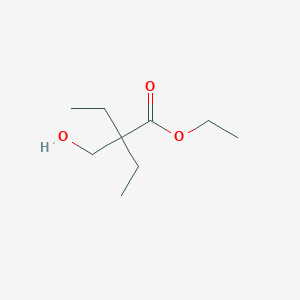
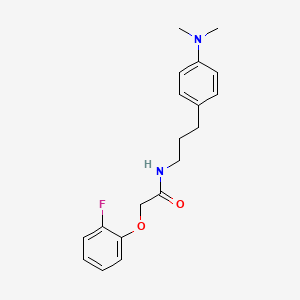
![(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one](/img/structure/B2377301.png)
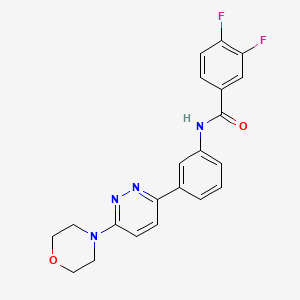
![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2377311.png)
